(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the use of N-Boc-(−)-amino acid methyl ester as a starting material. The process includes controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase . The isolation process employs extraction with organic solvents and characterization through techniques like GC-MS to ensure high purity .
Industrial Production Methods
For industrial production, the compound can be synthesized through enzymatic hydrolysis, which offers advantages such as high yield, selectivity, and cost-effectiveness. This method is also environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various bioactive molecules and enzyme inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can affect various biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
2-Azabicyclo[2.2.1]heptane: This compound is similar but lacks the tert-butoxycarbonyl group.
Uniqueness
(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group enhances its stability and facilitates further functionalization, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(9(14)15)5-4-8(13)6-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1 |
InChI Key |
PPLYOBSEWYKGDC-PRHODGIISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CC[C@@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)C(=O)O |
Origin of Product |
United States |
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